molecular formula C11H19NO5 B2788306 (3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid CAS No. 2165713-04-0

(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

Cat. No.: B2788306
CAS No.: 2165713-04-0
M. Wt: 245.275
InChI Key: YETZLQBPPWVQQU-YUMQZZPRSA-N
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Description

(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid is a stereospecific morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 3-position. The (3S,6S) stereochemistry ensures precise spatial orientation, which is critical for interactions in biological or synthetic applications. The Boc group enhances stability during synthesis, while the carboxylic acid enables conjugation or salt formation, making the compound a versatile intermediate in pharmaceutical chemistry .

Properties

IUPAC Name

(3S,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETZLQBPPWVQQU-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165713-04-0
Record name (3S,6S)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid
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Biological Activity

(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural characteristics suggest it may exhibit significant interactions with biological targets, leading to various therapeutic effects.

Chemical Structure

The chemical structure of (3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid can be represented as follows:

C12H21NO4\text{C}_{12}\text{H}_{21}\text{N}\text{O}_4

Anticancer Properties

Research indicates that morpholine derivatives, including (3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid, may possess anticancer properties. A study reported that certain morpholine compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism proposed for this activity involves the inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often upregulated in cancer cells .

Compound Cell Line IC50 (µM) Mechanism
(3S,6S)-6-Methyl...MCF-715.5FASN Inhibition
(3S,6S)-6-Methyl...A54922.0FASN Inhibition

Case Studies

  • Anticancer Efficacy Study
    • Objective : To evaluate the cytotoxic effects of (3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid on MCF-7 cells.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Findings : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM, indicating potent anticancer activity.
  • Antimicrobial Screening
    • Objective : To assess the antimicrobial potential of morpholine derivatives.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Findings : Compounds similar to (3S,6S)-6-Methyl... showed significant inhibition zones against E. coli and Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing morpholine cores, protecting groups, or carboxylic acid functionalities.

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Weight Protecting Group Solubility Profile Key Features
(3S,6S)-6-Methyl-4-Boc-morpholine-3-carboxylic acid (Target) ~309.35* Boc Moderate in organics Acid-labile Boc group; stereospecific; carboxylate for functionalization
(3S,6S)-4-Fmoc-6-methylmorpholine-3-carboxylic acid 367.40 Fmoc Low (hydrophobic Fmoc) Base-labile; used in solid-phase peptide synthesis
Methyl (2S)-3,3-dimethyl-2-[methyl-(Boc)amino]butanoate ~275.33* Boc High lipophilicity Ester prodrug; requires hydrolysis to active acid form
(2S,3S,4S,5R,6S)-6-[4-(Ethoxycarbonyl)... ~388.34* Ethoxycarbonyl Polar (multiple -OH) Complex stereochemistry; carbamate and glycosidic linkages

*Estimated based on molecular formulas.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3S,6S)-6-Methyl-4-Boc-morpholine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves stereoselective construction of the morpholine ring. A common approach includes:

Chiral starting materials : Use enantiopure precursors (e.g., (S)-lactic acid derivatives) to establish stereocenters at C3 and C6 .

Ring closure : Cyclization via nucleophilic substitution or Mitsunobu reaction to form the morpholine core.

Protection strategies : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the secondary amine .

  • Key Validation : Confirm stereochemistry via chiral HPLC or polarimetry and characterize intermediates using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry and Boc-group integrity. NOESY experiments verify stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C11_{11}H19_{19}NO5_5) .
  • Chiral HPLC : Resolves enantiomeric impurities; use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients .
  • X-ray Crystallography : Definitive proof of absolute configuration for crystalline derivatives .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at 20C-20^\circ \text{C} in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Decomposition Risks : The Boc group is acid-labile; avoid exposure to trifluoroacetic acid (TFA) or HCl vapors during handling .
  • Stability Testing : Monitor via periodic 1H NMR^1 \text{H NMR} for Boc-group integrity and TLC for degradation products .

Advanced Research Questions

Q. How does stereochemistry at C3 and C6 influence biological activity or enzymatic interactions?

  • Methodological Answer :

  • Stereochemical Impact : The (3S,6S) configuration determines binding affinity to target enzymes (e.g., proteases or kinases). For example:
  • Docking Studies : Molecular dynamics simulations predict enhanced hydrogen bonding with chiral active sites .
  • Comparative Assays : Test enantiomers (e.g., 3R,6R vs. 3S,6S) in enzyme inhibition assays (IC50_{50}) to quantify stereoselectivity .
  • Case Study : In morpholine-based kinase inhibitors, the (3S,6S) isomer showed 10-fold higher activity than its enantiomer due to optimal spatial alignment with ATP-binding pockets .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Source Analysis : Cross-validate experimental conditions:
  • Assay Variability : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter activity .
  • Impurity Effects : Trace epimers (e.g., 3S,6R) from incomplete chiral resolution may co-elute in HPLC, skewing bioactivity results .
  • Mitigation :

Reproduce Synthesis : Ensure enantiomeric excess (ee) >98% via chiral HPLC .

Standardize Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize the Boc group for targeted drug delivery or prodrug design?

  • Methodological Answer :

  • Controlled Release : The Boc group is cleaved under acidic conditions (e.g., lysosomal pH 4.5–5.0), enabling pH-sensitive prodrug activation .
  • Modifications : Replace Boc with photo-labile (e.g., nitroveratryl) or enzyme-cleavable (e.g., peptide-linked) groups for spatiotemporal control .
  • In Vivo Validation : Use fluorescence tagging (e.g., dansyl derivatives) to track Boc removal kinetics in cell cultures .

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